(S)-2-Ethyl-3-oxobutanoic acid ethyl ester
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Overview
Description
(S)-2-Ethyl-3-oxobutanoic acid ethyl ester is an organic compound with the molecular formula C8H14O3 It is an ester derivative of 2-ethyl-3-oxobutanoic acid, featuring a chiral center at the second carbon atom, which gives it the (S)-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Ethyl-3-oxobutanoic acid ethyl ester can be achieved through several methods. One common approach involves the esterification of 2-ethyl-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Ethyl-3-oxobutanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-ethyl-3-oxobutanoic acid.
Reduction: Formation of 2-ethyl-3-hydroxybutanoic acid ethyl ester.
Substitution: Formation of various substituted esters or acids depending on the reagents used.
Scientific Research Applications
(S)-2-Ethyl-3-oxobutanoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The ester is used in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Ethyl-3-oxobutanoic acid ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release the corresponding acid, which can then participate in metabolic processes. The compound’s effects are mediated through its ability to undergo chemical transformations that influence cellular functions and biochemical pathways.
Comparison with Similar Compounds
Ethyl 3-oxobutanoate: A structurally similar ester with a different alkyl group.
Methyl 3-oxobutanoate: Another ester with a methyl group instead of an ethyl group.
Ethyl 2-oxobutanoate: A related compound with a different position of the oxo group.
Uniqueness: (S)-2-Ethyl-3-oxobutanoic acid ethyl ester is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence the compound’s reactivity and interactions with biological molecules, making it distinct from its non-chiral or differently substituted counterparts.
Properties
IUPAC Name |
ethyl (2S)-2-ethyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-7(6(3)9)8(10)11-5-2/h7H,4-5H2,1-3H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKANYBNORCUPKZ-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130606-81-4 |
Source
|
Record name | Ethyl α-acetylbutyrate, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA38U73JGE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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